
Physalemin
Übersicht
Beschreibung
Physalemin is an undecapeptide belonging to the group of proteins named tachykinins . It was found in the skin of the amphibian Physalaemus fuscumaculatus . The molecular formula of Physalemin is C58H84N14O16S, and it has a molecular weight of 1265.44 .
Synthesis Analysis
Physalemin was synthesized by Bernardi et al., and Nakamura et al . A solid-phase synthesis was also performed by W. Voelter et al . The synthesis of Physalemin is a complex process that requires a deep understanding of peptide chemistry .
Molecular Structure Analysis
The molecular structure of Physalemin is complex, with a molecular formula of C58H84N14O16S . It belongs to the group of proteins named tachykinins . The structure analysis of such complex molecules often involves techniques like X-ray crystallography and other advanced analytical methods .
Physical And Chemical Properties Analysis
Physalemin has a decomposition temperature of 180°C . Its optical rotation is -56° (c = 0.2 in ethanol) . The UV max is at 278 nm (e 1780) . It slowly loses activity when incubated in blood and is inactivated by liver and kidney homogenates .
Wissenschaftliche Forschungsanwendungen
Physalaemin as a Tachykinin Peptide
Physalaemin is a tachykinin peptide obtained from the Physalaemus frog . It is closely related to substance P . Like all tachykinins, physalaemin is a sialagogue (increases salivation) and a potent vasodilator with hypotensive effects .
Physalaemin’s Structure
Physalaemin (PHY) is known to take on both a linear and helical three-dimensional structure . In aqueous environments, PHY preferentially takes on the linear conformation whereas in an environment that simulates a cellular membrane, PHY takes on a helical confirmation from the Pro 4 residue to the C-Terminus . This helical conformation is essential to allow the binding of PHY to neurokinin-1 (NK1) receptors .
Physalaemin in Research
Physalaemin has a higher affinity for the mammalian neurokinin receptors than Substance P . Researchers can make use of this behavior of PHY to study the behavior of smooth muscle - a tissue where NK1 can be found .
Physalaemin’s Effect on Smooth Muscle
Physalaemin has been used to show that tachykinins as a whole can cause the longitudinal contraction of smooth muscle tissue in esophageal tissue .
Physalaemin’s Amyloid Forming Capabilities
Despite its sequence similarity to Substance P, Physalaemin has distinct amyloid forming capabilities . Under artificially elevated concentrations of tetrafluoroethylene (TFE) and a short incubation time, PHY was able to form amyloid fibrils . These fibrils originating from tackynins like PHY were also shown to reduce the neurotoxicity of other Amyloid fibers associated with amyloid induced diseases such as Alzheimer’s disease .
Physalaemin’s Hypotensive Effects
Physalaemin is a potent hypotensive . It induces salivation, intestinal contraction, and vasodilation . It is an oligopeptide isolated from the skin of Physalaemus fuscumaculatus, a South American frog . It is a typical kinin, resembling Substance P in structure and action and has been proposed as a sialagogue, antihypertensive, and vasodilator .
Eigenschaften
IUPAC Name |
(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSUJLMLURFKID-YFUSJSQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H84N14O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043248 | |
| Record name | Physalaemin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Physalemin | |
CAS RN |
2507-24-6 | |
| Record name | Physalaemin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Physalaemin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYSALAEMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0T4KV6B9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of physalaemin?
A1: Physalaemin exerts its biological effects by binding to tachykinin receptors, primarily the neurokinin-1 (NK-1) receptor [, , , , ].
Q2: What are the downstream effects of physalaemin binding to NK-1 receptors?
A2: Binding of physalaemin to NK-1 receptors leads to the activation of various intracellular signaling pathways. In several systems, including smooth muscle cells, this activation results in increased calcium influx, leading to muscle contraction [, , , ]. In other systems, such as salivary glands, physalaemin binding stimulates secretion, potentially through a pathway shared with cholinergic and alpha-adrenergic receptors [, ].
Q3: Does physalaemin interact with other tachykinin receptors besides NK-1?
A3: While physalaemin exhibits the highest affinity for NK-1 receptors, research suggests it can also interact with other tachykinin receptor subtypes, albeit with lower potency. These interactions may contribute to its diverse pharmacological effects in different tissues [, , ].
Q4: What is the molecular formula and weight of physalaemin?
A4: Physalaemin has the molecular formula C63H97N13O15S and a molecular weight of 1284.5 g/mol [].
Q5: What is the amino acid sequence of physalaemin?
A5: Physalaemin is an undecapeptide with the following amino acid sequence: Pyroglutamyl-Alanyl-Aspartyl-Prolyl-Asparaginyl-Lysyl-Phenylalanyl-Tyrosyl-Glycyl-Leucyl-Methionine amide [].
Q6: What insights into the conformation of physalaemin have been gained from NMR studies?
A6: NMR studies reveal that unlike shorter peptide fragments, physalaemin exhibits a stable molecular structure in solution []. This structure is characterized by a strong hydrogen bond between the amide proton of Phenylalanine at position 7 and the carbonyl group of Proline at position 4. Additional stabilizing interactions are suggested between the side chains of Lysine 6, Asparagine 5, Aspartic acid 3, and the terminal amide group of Methionine.
Q7: How do structural modifications of physalaemin affect its biological activity?
A7: Structural modifications significantly impact physalaemin's potency and selectivity for tachykinin receptors [, , ]. For instance, replacing Leucine at position 10 or Glycine at position 9 with other amino acids generally results in decreased sialogogic activity. In contrast, modifications at Lysine 6 and Asparagine 5 can lead to increased activity in some cases.
Q8: What is the significance of the C-terminal amide group in physalaemin?
A8: The C-terminal amide group of Methionine is crucial for the sialogogic activity of physalaemin []. Replacing this amide with a free carboxyl group abolishes its ability to stimulate salivary secretion.
Q9: How does the N-terminal region of physalaemin contribute to its activity?
A9: While the C-terminal hexapeptide sequence of physalaemin is crucial for its activity, the N-terminal region appears less critical []. Modifications and even deletions in this region can be tolerated without completely abolishing activity, although some alterations may impact potency.
Q10: How is physalaemin metabolized in the body?
A10: Physalaemin is rapidly metabolized in vivo, primarily by enzymes that cleave peptide bonds. This rapid breakdown likely contributes to its short duration of action when administered systemically [, ].
Q11: Does physalaemin undergo significant pulmonary inactivation?
A11: Unlike bradykinin, physalaemin undergoes minimal pulmonary inactivation []. This suggests that it can enter the systemic circulation after intravenous administration and may potentially act as a circulating hormone in some contexts.
Q12: What in vitro models have been used to study the effects of physalaemin?
A12: Researchers have utilized various in vitro models to investigate the pharmacological actions of physalaemin, including:
- Isolated tissue preparations: These include guinea pig ileum [, , , , , ], rat urinary bladder [], hamster urinary bladder [], mouse distal colon [], and rabbit iris sphincter muscle []. These preparations allow for the assessment of physalaemin's effects on smooth muscle contraction.
- Dispersed acinar cells: Studies utilizing dispersed acinar cells from guinea pig pancreas have provided insights into the mechanisms by which physalaemin influences pancreatic enzyme secretion and calcium signaling [, ].
Q13: What in vivo models have been used to study the effects of physalaemin?
A13: In vivo studies in rats have been instrumental in understanding the systemic effects of physalaemin, including its impact on:
- Blood pressure: Physalaemin induces a rapid and transient decrease in blood pressure when administered intravenously [].
- Salivary secretion: It stimulates salivary secretion from both the parotid and submaxillary glands in rats [, , ].
- Water intake and urine flow: Intracranial injections of physalaemin in rats have been shown to influence water intake and urine flow, suggesting potential roles in regulating fluid balance [].
Q14: What is known about the development of desensitization or tolerance to physalaemin?
A14: Repeated administration of physalaemin can lead to desensitization, a phenomenon where the tissue or organ becomes less responsive to its effects. This desensitization may be associated with receptor downregulation or changes in downstream signaling pathways [].
Q15: Does cross-desensitization occur between physalaemin and other tachykinins?
A15: Yes, cross-desensitization between physalaemin and other tachykinins, such as substance P, has been observed []. This suggests that these peptides may share common signaling pathways or that their receptors may be co-regulated.
Q16: Are there any known long-term effects of physalaemin exposure?
A16: Information regarding the long-term effects of physalaemin exposure is scarce in the provided research articles. Further investigations are needed to comprehensively assess potential chronic toxicity.
Q17: Are there any known biomarkers associated with the effects of physalaemin?
A17: The identification and validation of specific biomarkers for monitoring the effects of physalaemin are not extensively discussed in the provided articles. Further research is needed to explore this aspect.
Q18: What analytical techniques have been used to characterize and quantify physalaemin?
A18: Various analytical techniques have played a crucial role in understanding the structure and function of physalaemin. Some of the key methods employed include:
- Chromatography: Techniques like alumina column chromatography and countercurrent distribution have been instrumental in isolating and purifying physalaemin from natural sources [].
- Enzymatic Digestion and Sequencing: Controlled digestion with enzymes like trypsin and chymotrypsin, followed by analysis of the resulting peptide fragments, has enabled the determination of the amino acid sequence of physalaemin [].
- High-Performance Liquid Chromatography (HPLC): HPLC has been employed to separate and identify physalaemin and its analogs, facilitating the study of their structure-activity relationships [].
- Radioimmunoassay (RIA): RIA techniques utilizing specific antibodies have been used to quantify physalaemin levels in various tissues and biological samples [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have provided invaluable insights into the three-dimensional structure and conformational dynamics of physalaemin in solution [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




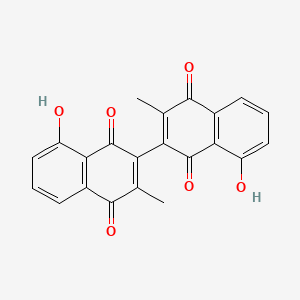
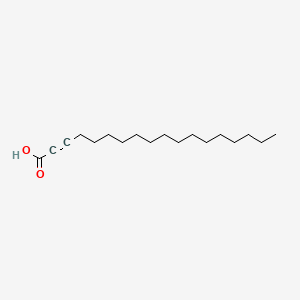

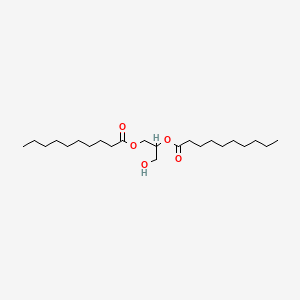


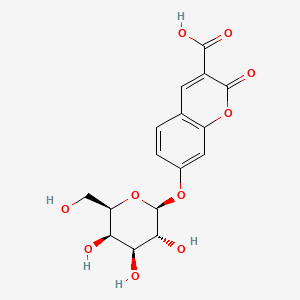
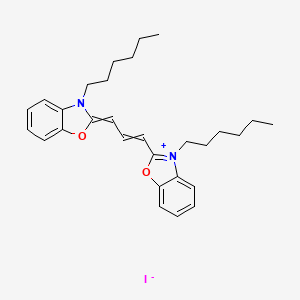
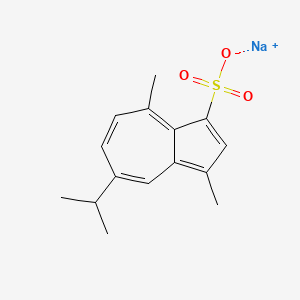


![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)
